molecular formula C14H10ClN3O2 B2773708 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 630083-02-2

2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B2773708
CAS No.: 630083-02-2
M. Wt: 287.7
InChI Key: WAAALLQVLDMDII-UHFFFAOYSA-N
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Description

2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a chloroanilino group attached to the pyrrole moiety.

Properties

IUPAC Name

2-[(4-chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAALLQVLDMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the annulation of the pyrrole moiety to the pyridine ring. This can be done by reacting maleimide with pyridine derivatives under specific conditions . Another approach is the tandem closure of two rings, which involves the intramolecular cyclization of vicinal substituents at positions 3 and 4 of the pyridine ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyrrolopyridine derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole and pyridine compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar structures can effectively target cancer cell lines such as breast and lung cancers, leading to promising results in vitro and in vivo .

Antimicrobial Properties

The antimicrobial efficacy of pyrrole derivatives has been well-documented. Compounds similar to 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, making them suitable candidates for further development as antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrrole-based compounds. There is evidence suggesting that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects within the central nervous system. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives for their anticancer properties. The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects . The study concluded that modifications on the pyrrole ring could enhance activity further.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Biological Activity

2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with pyrrolo[3,4-c]pyridine derivatives. The reaction conditions often include solvents such as ethanol or acetic acid and may require catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines. In a study involving 4-amino-3-chloro-1H-pyrrole derivatives, one compound demonstrated an inhibition concentration (GI50) in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620, suggesting a promising therapeutic potential against colorectal cancer .

The mechanism of action for these compounds often involves interaction with tyrosine kinase receptors. Molecular docking studies have shown that these compounds can effectively bind to ATP-binding sites on growth factor receptors like EGFR and VEGFR2. This binding inhibits downstream signaling pathways essential for cancer cell proliferation .

Analgesic and Sedative Effects

In addition to anticancer activity, certain derivatives of pyrrolo[3,4-c]pyridine have been evaluated for their analgesic and sedative properties. In animal models, these compounds demonstrated significant analgesic effects in the "writhing" test compared to conventional analgesics like aspirin and morphine . This suggests that modifications in the chemical structure can enhance both analgesic potency and reduce toxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on its core structure. Studies indicate that the presence of electron-withdrawing groups (like the chlorophenyl moiety) enhances the compound's activity against cancer cells by stabilizing the interaction with target proteins .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
2aAnticancer0.001
9Analgesic0.03
11SedativeNot specified

Case Studies

Several case studies highlight the efficacy of pyrrolo[3,4-c]pyridine derivatives:

  • Colon Cancer Study : A derivative was tested on rat models with chemically induced colon cancer. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .
  • Pain Management : In a study assessing pain relief in mice using the "hot plate" test, certain derivatives showed comparable effects to morphine without the associated side effects .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and how can purity be ensured?

Methodological Answer: The synthesis of pyrrolo-pyridine-dione derivatives typically involves multi-step reactions, including cyclization and functional group substitutions. For example, a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , was synthesized via sulfonylation using p-toluenesulfonyl chloride under basic conditions (NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst . Critical parameters include:

  • Temperature control : Reactions are often conducted at 273 K to minimize side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using methanol) ensures high purity (>95%).
  • Analytical validation : Confirm purity via HPLC and structural integrity via 1H^1H-NMR and X-ray crystallography (as demonstrated for analogous compounds) .

Basic Research: Key Techniques for Structural Elucidation

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and π-π interactions (e.g., dihedral angles of 79.6° between aromatic rings in sulfonylated analogs) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent effects, such as shifts caused by the 4-chlorophenyl group.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Thermal analysis : DSC/TGA (as used for thieno-pyrimidine derivatives) assesses stability under varying temperatures .

Advanced Research: Designing Stability and Degradation Studies

Q. Q3. How should researchers design experiments to evaluate environmental or metabolic stability of this compound?

Methodological Answer: Adopt a tiered approach inspired by environmental fate studies:

Laboratory assays :

  • Hydrolytic stability : Incubate at pH 3–9 and monitor degradation via LC-MS .
  • Photolytic stability : Expose to UV-Vis light and quantify breakdown products.

Ecotoxicological models : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

Statistical design : Implement split-plot or randomized block designs (e.g., 4 replicates with 5 plants each) to account for variability .

Advanced Research: Resolving Data Contradictions in Biological Activity

Q. Q4. How can conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity) be systematically addressed?

Methodological Answer: Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-response standardization : Use a wide concentration range (nM–μM) to identify threshold effects.
  • Target validation : Employ siRNA or CRISPR-Cas9 to confirm receptor specificity (e.g., kinase inhibition in pyrazolo-pyrimidine analogs) .
  • Orthogonal assays : Cross-validate results using fluorescence polarization (binding) and cell viability assays (e.g., MTT) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets and explain variability .

Advanced Research: Computational Modeling of Reactivity

Q. Q5. What computational approaches predict regioselectivity in derivatization reactions (e.g., sulfonation or alkylation)?

Methodological Answer:

  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyridine core.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to reaction yields for analogs like chromeno-pyrrole derivatives .

Advanced Research: Scaling Up Synthesis for Reproducibility

Q. Q6. How can lab-scale synthesis be optimized for reproducibility in multi-institutional studies?

Methodological Answer:

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) .
  • Continuous flow systems : Enhance scalability and reduce batch-to-batch variability (as demonstrated for industrial thieno-pyrimidine production) .

Basic Research: Handling and Storage Recommendations

Q. Q7. What storage conditions prevent decomposition of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to avoid hydrolysis .
  • Light protection : Use amber vials to prevent photodegradation (critical for compounds with conjugated π-systems) .
  • Solubility considerations : Prepare stock solutions in DMSO or DMF (stable at −20°C for 6 months) .

Advanced Research: Mechanistic Studies of Biological Activity

Q. Q8. How can researchers elucidate the mechanism of action for this compound in disease models?

Methodological Answer:

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., RNA-seq for anti-cancer activity) .
  • Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to map inhibitory activity against kinase panels .
  • Animal models : Validate efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (Cmax_{max}, AUC) .

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